molecular formula C5H7ClO3S B1451608 1,1-Dioxothiolane-3-carbonyl chloride CAS No. 89463-78-5

1,1-Dioxothiolane-3-carbonyl chloride

Cat. No.: B1451608
CAS No.: 89463-78-5
M. Wt: 182.63 g/mol
InChI Key: FXGMEXPHHNLIII-UHFFFAOYSA-N
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Description

1,1-Dioxothiolane-3-carbonyl chloride is an organosulfur compound with the molecular formula C₄H₅ClO₃S It is a derivative of thiolane, a five-membered sulfur-containing ring, and features a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxothiolane-3-carbonyl chloride can be synthesized through the chlorination of 1,1-dioxothiolane-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

C₄H₅O₃S-COOH+SOCl₂C₄H₅ClO₃S+SO₂+HCl\text{C₄H₅O₃S-COOH} + \text{SOCl₂} \rightarrow \text{C₄H₅ClO₃S} + \text{SO₂} + \text{HCl} C₄H₅O₃S-COOH+SOCl₂→C₄H₅ClO₃S+SO₂+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar chlorination reactions but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxothiolane-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1,1-dioxothiolane-3-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 1,1-dioxothiolane-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form acyl chlorides.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    1,1-Dioxothiolane-3-carboxylic Acid: Formed through hydrolysis.

    1,1-Dioxothiolane-3-methanol: Formed through reduction.

Scientific Research Applications

1,1-Dioxothiolane-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-dioxothiolane-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxothiolane-3-carboxylic Acid: The parent compound from which 1,1-dioxothiolane-3-carbonyl chloride is derived.

    1,1-Dioxothiolane-3-methanol: A reduced form of the compound.

    1,3-Dioxolane: A structurally similar compound with a different functional group.

Uniqueness

This compound is unique due to its combination of a sulfur-containing ring and a highly reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,1-dioxothiolane-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGMEXPHHNLIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664665
Record name 1,1-Dioxo-1lambda~6~-thiolane-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89463-78-5
Record name 1,1-Dioxo-1lambda~6~-thiolane-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrahydro-3-thiophenecarbonyl chloride 1,1-dioxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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